5-Methyl-1-phenyl-1H-pyrrolo[3,2-c]quinolin-4(5H)-one
CAS No.: 88264-01-1
Cat. No.: VC15905403
Molecular Formula: C18H14N2O
Molecular Weight: 274.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88264-01-1 |
|---|---|
| Molecular Formula | C18H14N2O |
| Molecular Weight | 274.3 g/mol |
| IUPAC Name | 5-methyl-1-phenylpyrrolo[3,2-c]quinolin-4-one |
| Standard InChI | InChI=1S/C18H14N2O/c1-19-16-10-6-5-9-14(16)17-15(18(19)21)11-12-20(17)13-7-3-2-4-8-13/h2-12H,1H3 |
| Standard InChI Key | JQWSLMLPTYYRHP-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CC=C2C3=C(C1=O)C=CN3C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a fused pyrrolo[3,2-c]quinoline core, with a methyl group at the N5 position and a phenyl substituent at the N1 position. The IUPAC name, 5-methyl-1-phenylpyrrolo[3,2-c]quinolin-4-one, reflects this arrangement . Key structural descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₄N₂O | |
| Molecular Weight | 274.3 g/mol | |
| SMILES | CN1C2=CC=CC=C2C3=C(C1=O)C=CN3C4=CC=CC=C4 | |
| InChIKey | JQWSLMLPTYYRHP-UHFFFAOYSA-N |
The planar quinoline system enables π-π stacking interactions, while the pyrrole nitrogen participates in hydrogen bonding, critical for its biological interactions.
Spectral Characteristics
While explicit spectral data (e.g., NMR, IR) were not provided in the cited sources, analogous pyrroloquinoline derivatives typically exhibit:
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¹H NMR: Signals for aromatic protons between δ 7.0–8.5 ppm, with methyl groups resonating near δ 2.5–3.0 ppm .
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MS: A molecular ion peak at m/z 274.3, consistent with its molecular weight.
Synthesis and Optimization Strategies
Acid-Catalyzed Tandem Reactions
A prominent route involves reacting 4-hydroxyquinolone derivatives with propargylic alcohols under acidic conditions. For example, pTsOH·H₂O (10 mol%) in 1,2-dichloroethane at 66°C yields pyrano[3,2-c]quinolones, which can be further functionalized :
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| pTsOH·H₂O | 1,2-DCE | 66 | 70 |
| TFA | 1,2-DCE | 25 | 40 |
| Cu(OAc)₂ | DCE | 100 | 67 |
This method emphasizes the role of Brønsted acids in facilitating Friedel-Crafts-type allenylation and subsequent cyclization .
Copper-Catalyzed Cycloadditions
Transition metal catalysis offers an alternative pathway. Copper(II) acetate catalyzes the (3+2) cycloaddition of 2H-azirines to 4-hydroxyquinolones, forming the pyrrolo[3,2-c]quinoline framework in yields up to 92% . The reaction proceeds via a hydrogen transfer mechanism, with the carbonyl group at the α-position directing regioselectivity .
Biological Activity and Mechanistic Insights
Enzyme Inhibition
Pyrroloquinolines inhibit topoisomerase II and protein kinase C (PKC), validated through enzymatic assays . For instance, scaffold modifications introducing electron-withdrawing groups at C7 increase PKC inhibition by >50% compared to the parent compound .
Applications and Future Perspectives
Drug Development
The compound serves as a lead structure for antitumor agents. Recent efforts focus on:
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Hybrid molecules: Conjugating with platinum complexes to enhance DNA cross-linking .
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Nanoformulations: Liposomal encapsulation to improve bioavailability and reduce systemic toxicity.
Challenges and Opportunities
Key limitations include moderate aqueous solubility (logP ≈ 3.2) and off-target effects on cytochrome P450 enzymes. Future research should prioritize:
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Metabolic stability studies: Identification of major metabolites using LC-MS/MS.
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In vivo efficacy trials: Evaluating pharmacokinetics in murine models.
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